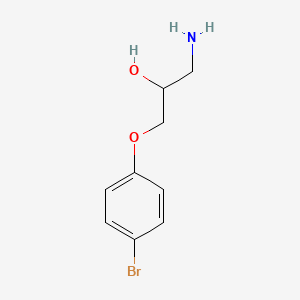

1-Amino-3-(4-bromophenoxy)propan-2-ol

Description

1-Amino-3-(4-bromophenoxy)propan-2-ol (CAS: 112169-36-5) is a halogenated amino alcohol with a molecular formula of C₉H₁₁BrNO₂. Its structure features a 4-bromophenoxy group attached to a propan-2-ol backbone, with an amino group at the 1-position. This compound is primarily utilized in organic synthesis, as evidenced by its role in multi-step reactions for generating complex heterocycles or pharmaceutical intermediates .

Properties

IUPAC Name |

1-amino-3-(4-bromophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKDJHYQDCIPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CN)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377885 | |

| Record name | 1-amino-3-(4-bromophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112169-36-5 | |

| Record name | 1-amino-3-(4-bromophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Amino-3-(4-bromophenoxy)propan-2-ol typically involves the reaction of 4-bromophenol with epichlorohydrin to form 3-(4-bromophenoxy)propan-1-ol. This intermediate is then reacted with ammonia to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Amino-3-(4-bromophenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or thiourea. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-3-(4-bromophenoxy)propan-2-ol is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is used in the study of enzyme interactions and protein modifications.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-bromophenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Steric effects : The chloro-3-methyl analog (CAS 71954-32-0) exhibits reduced reactivity in nucleophilic substitutions due to steric hindrance from the methyl group .

- Salt forms : Hydrochloride derivatives (e.g., CAS 1461705-44-1) improve aqueous solubility, critical for pharmacokinetic optimization .

Comparison with Non-Halogenated Analogs

Key Observations :

- Furan-containing analogs : Exhibit lower molecular weight and higher solubility in polar solvents but require stabilization against oxidative degradation .

Biological Activity

1-Amino-3-(4-bromophenoxy)propan-2-ol is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenoxy group, which significantly influences its biological interactions. The presence of the amino group allows for hydrogen bonding, while the bromine atom can engage in halogen bonding, enhancing its reactivity with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₈BrNO₂ |

| Molecular Weight | 284.19 g/mol |

| Functional Groups | Amino, Hydroxyl, Bromophenoxy |

| Chiral Centers | Yes (asymmetric carbon at the propanol moiety) |

The mechanism by which 1-amino-3-(4-bromophenoxy)propan-2-ol exerts its biological effects is multifaceted. The amino group can form hydrogen bonds with various biomolecules, affecting their conformation and activity. Additionally, the bromophenoxy moiety can participate in hydrophobic interactions, which are crucial for binding to enzymes or receptors.

Antioxidant Activity

Research indicates that compounds similar to 1-amino-3-(4-bromophenoxy)propan-2-ol exhibit significant antioxidant properties. For instance, derivatives tested using the DPPH radical scavenging method showed promising results, suggesting that this compound may also possess similar capabilities .

Anticancer Activity

1-Amino-3-(4-bromophenoxy)propan-2-ol has been explored for its anticancer potential. In vitro studies demonstrated that various derivatives exert cytotoxic effects on cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). Notably, some analogs showed at least twice lower activity than the lead compound, indicating a structure-activity relationship that warrants further investigation .

Antibacterial and Antifungal Activity

The compound has shown promising antibacterial and antifungal activities. Studies have reported minimum inhibitory concentration (MIC) values against various strains:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.005 - 0.025 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

- In Vitro Cytotoxicity Assays : A study conducted on human glioblastoma U-87 cells revealed that certain derivatives of the compound reduced cell viability significantly compared to control groups. The efficacy was attributed to specific interactions with cellular targets involved in proliferation and apoptosis pathways .

- Structure-Activity Relationship Analysis : Comparative studies with similar compounds highlighted the importance of the bromine substituent in enhancing biological activity. For example, compounds lacking the amino group showed reduced reactivity and lower biological efficacy.

- Antioxidant Mechanisms : Research utilizing DPPH assays indicated that compounds related to 1-amino-3-(4-bromophenoxy)propan-2-ol exhibited radical scavenging activity comparable to known antioxidants like ascorbic acid. This suggests potential applications in oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.